Methyl 5-bromo-8-methylquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-8-methylquinoline-7-carboxylate typically involves classical methods such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner–von Miller reactions . These methods often require specific catalysts and reaction conditions to achieve the desired product. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-8-methylquinoline-7-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
Methyl 5-bromo-8-methylquinoline-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-8-methylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromoquinoline-8-carboxylate: This compound has a similar structure but differs in the position of the bromine and carboxylate groups.
Methyl 8-bromoquinoline-5-carboxylate: Another similar compound with different substitution patterns.
Uniqueness
Methyl 5-bromo-8-methylquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 5-bromo-8-methylquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-7-9(12(15)16-2)6-10(13)8-4-3-5-14-11(7)8/h3-6H,1-2H3 |
InChI Key |
GPKXHBMPAHEQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.